molecular formula C10H9NO6 B086376 Dimethyl 3-nitrophthalate CAS No. 13365-26-9

Dimethyl 3-nitrophthalate

Cat. No.: B086376
CAS No.: 13365-26-9
M. Wt: 239.18 g/mol
InChI Key: MLQMIKSBTAZNBK-UHFFFAOYSA-N
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Description

Dimethyl 3-nitrophthalate is an organic compound with the molecular formula C10H9NO6. It is a derivative of phthalic acid and is characterized by the presence of two ester groups and a nitro group attached to the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-nitrophthalate can be synthesized through the esterification of 3-nitrophthalic anhydride with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux for about 16 hours, after which it is cooled and poured into ice water to precipitate the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-nitrophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form 3-nitrophthalic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 3-Aminophthalic acid dimethyl ester.

    Substitution: Various substituted phthalates depending on the nucleophile used.

    Hydrolysis: 3-Nitrophthalic acid.

Scientific Research Applications

Dimethyl 3-nitrophthalate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and plasticizers

Mechanism of Action

The mechanism of action of dimethyl 3-nitrophthalate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • Dimethyl phthalate
  • Dimethyl 4-nitrophthalate
  • Dimethyl 5-nitrophthalate

Comparison: Dimethyl 3-nitrophthalate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to dimethyl phthalate, the presence of the nitro group in this compound makes it more reactive in reduction and substitution reactions. Dimethyl 4-nitrophthalate and dimethyl 5-nitrophthalate have similar structures but differ in the position of the nitro group, which affects their chemical behavior and applications .

Properties

IUPAC Name

dimethyl 3-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMIKSBTAZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290461
Record name dimethyl 3-nitrophthalate
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-26-9
Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
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Record name dimethyl 3-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
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Synthesis routes and methods

Procedure details

Methyl iodide (30.2 g, 213 mmol) was added to a stirred mixture of 3-nitrophthalic acid (15.0 g, 71.0 mmol) and sodium bicarbonate (23.9 g, 284 mmol) in DMF (150 mL) at room temperature, and the mixture was then heated in an oil bath set to 60° C. for 4 hours. The mixture was then poured into 700 mL of ice water. After the ice melted, the mixture was extracted with ethyl acetate (3×150 mL) and the organic phases were washed with water (7×500 mL), dried (MgSO4) and evaporated, providing 16.2 g of the product as a pale yellow solid in 95% yield: 1H NMR (CDCl3) δ 3.95 (s, 3H), 4.02 (s, 3H), 7.69 (t, J=8.1 Hz, 1H), 8.36 (m, 2H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when dimethyl 3-nitrophthalate is reacted with methylsulfinyl carbanion?

A1: When this compound (I) is treated with a mixture of dimethyl sulfoxide and sodium methoxide (generating methylsulfinyl carbanion), followed by acidification with hydrochloric acid, an unexpected outcome is observed. Instead of the anticipated nucleophilic addition product, the reaction yields azoxybenzene-2,2′,3,3′-tetracarboxylic acid (II) and 3-nitrophthalic acid (III) []. This suggests a complex reaction mechanism beyond simple nucleophilic attack.

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